(2R)-1-[(tert-butoxy)carbonyl]-3,3-dimethylazetidine-2-carboxylic acid
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Overview
Description
(2R)-1-[(tert-butoxy)carbonyl]-3,3-dimethylazetidine-2-carboxylic acid is a synthetic organic compound that features a tert-butoxycarbonyl (Boc) protecting group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is through the use of flow microreactor systems, which offer a more efficient and sustainable approach compared to traditional batch processes
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale flow microreactor systems to ensure consistent quality and yield. The use of continuous flow processes allows for better control over reaction parameters and scalability, making it suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions
(2R)-1-[(tert-butoxy)carbonyl]-3,3-dimethylazetidine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter functional groups, such as the Boc group.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and bases like sodium hydroxide for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents to ensure optimal yields.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols
Scientific Research Applications
(2R)-1-[(tert-butoxy)carbonyl]-3,3-dimethylazetidine-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions due to its structural features.
Mechanism of Action
The mechanism of action of (2R)-1-[(tert-butoxy)carbonyl]-3,3-dimethylazetidine-2-carboxylic acid involves its ability to act as a protecting group in organic synthesis. The Boc group can be selectively removed under acidic conditions, allowing for the controlled release of the active azetidine moiety. This selective deprotection is crucial in multi-step synthesis processes where protecting groups are used to prevent unwanted reactions at specific sites.
Comparison with Similar Compounds
Similar Compounds
- (2R)-1-[(tert-butoxy)carbonyl]-3,3-dimethylazetidine-2-carboxylic acid
- tert-butoxycarbonyl group : A common protecting group used in organic synthesis .
- tert-butyl esters : Compounds that feature the tert-butyl group and are used in various chemical transformations .
Uniqueness
What sets this compound apart from similar compounds is its specific structural configuration and the presence of the azetidine ring. This unique structure imparts distinct reactivity and stability, making it valuable in specialized synthetic applications and research.
Properties
IUPAC Name |
(2R)-3,3-dimethyl-1-[(2-methylpropan-2-yl)oxycarbonyl]azetidine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO4/c1-10(2,3)16-9(15)12-6-11(4,5)7(12)8(13)14/h7H,6H2,1-5H3,(H,13,14)/t7-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZHREJZYTWIJKW-ZETCQYMHSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(C1C(=O)O)C(=O)OC(C)(C)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(CN([C@H]1C(=O)O)C(=O)OC(C)(C)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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